molecular formula C19H16ClN3O4S2 B5335253 N'-[(4-chlorophenyl)sulfonyl]-N-(4-sulfamoylphenyl)benzenecarboximidamide

N'-[(4-chlorophenyl)sulfonyl]-N-(4-sulfamoylphenyl)benzenecarboximidamide

Cat. No.: B5335253
M. Wt: 449.9 g/mol
InChI Key: IOINNBCBLNQCDG-UHFFFAOYSA-N
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Description

N’-[(4-chlorophenyl)sulfonyl]-N-(4-sulfamoylphenyl)benzenecarboximidamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a sulfonyl group, and a sulfamoylphenyl group, all connected to a benzenecarboximidamide core. Its molecular formula is C20H18ClN3O5S2, and it has an average mass of 479.957 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-chlorophenyl)sulfonyl]-N-(4-sulfamoylphenyl)benzenecarboximidamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 4-aminobenzenesulfonamide in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with benzenecarboximidamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(4-chlorophenyl)sulfonyl]-N-(4-sulfamoylphenyl)benzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted phenyl derivatives .

Scientific Research Applications

N’-[(4-chlorophenyl)sulfonyl]-N-(4-sulfamoylphenyl)benzenecarboximidamide has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(4-chlorophenyl)sulfonyl]-N-(4-sulfamoylphenyl)benzenecarboximidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(4-chlorophenyl)sulfonyl]-N-(4-sulfamoylphenyl)benzenecarboximidamide is unique due to

Properties

IUPAC Name

N'-(4-chlorophenyl)sulfonyl-N-(4-sulfamoylphenyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4S2/c20-15-6-10-18(11-7-15)29(26,27)23-19(14-4-2-1-3-5-14)22-16-8-12-17(13-9-16)28(21,24)25/h1-13H,(H,22,23)(H2,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOINNBCBLNQCDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=C(C=C2)Cl)/NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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